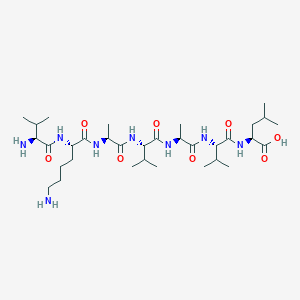
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at positions 1 and 4, and a benzene ring substituted with two methyl groups at positions 3 and 5
准备方法
The synthesis of 1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene typically involves the following steps:
Cyclohexane Derivative Preparation: The cyclohexane ring is first prepared with methyl groups at positions 1 and 4. This can be achieved through catalytic hydrogenation of the corresponding diene or through Grignard reactions involving cyclohexanone derivatives.
Benzene Derivative Preparation: The benzene ring with methyl groups at positions 3 and 5 can be synthesized through Friedel-Crafts alkylation of benzene using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the cyclohexane and benzene derivatives. This can be done through a variety of methods, including cross-coupling reactions using palladium catalysts.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene has several scientific research applications:
Chemistry: It is used as a model compound in studies of steric effects and conformational analysis of disubstituted cyclohexanes.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a precursor or intermediate in the development of pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals, including fragrances and polymers.
作用机制
The mechanism by which 1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects.
相似化合物的比较
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene can be compared with other disubstituted cyclohexanes and benzene derivatives:
1,2-Dimethylcyclohexane: Similar in structure but with methyl groups at positions 1 and 2, leading to different steric interactions and conformational preferences.
1,3-Dimethylcyclohexane: Methyl groups at positions 1 and 3 result in different chemical reactivity and stability.
1,4-Dimethylbenzene (p-Xylene): Lacks the cyclohexane ring, making it more planar and affecting its chemical properties and applications.
The uniqueness of this compound lies in its combined cyclohexane and benzene structure, offering a distinct set of chemical and physical properties.
属性
CAS 编号 |
922512-04-7 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC 名称 |
1-(1,4-dimethylcyclohexyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H24/c1-12-5-7-16(4,8-6-12)15-10-13(2)9-14(3)11-15/h9-12H,5-8H2,1-4H3 |
InChI 键 |
TYRJKGNJZBJNFR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(C)C2=CC(=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)

![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
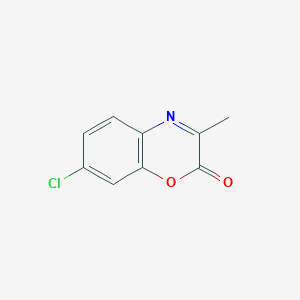
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)
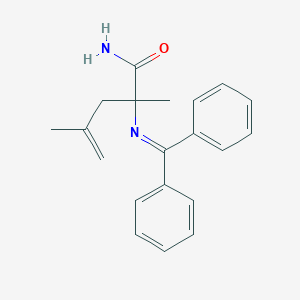
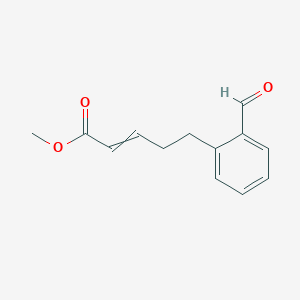
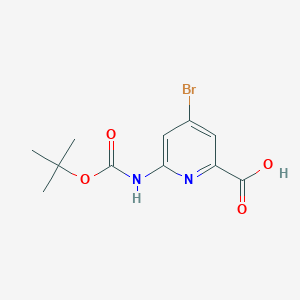
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
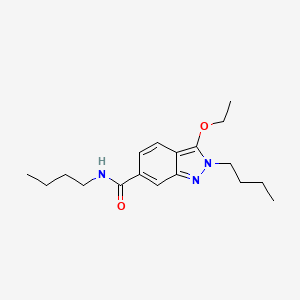
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)

